4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N-diethyl-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-15(13-10)8(3)4/h7-8H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKJQQPUBLCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters, followed by functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Key Observations:
Substituent Effects: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., Cl, CN) in analogs like 3a–3b. N,N-Diethyl carboxamide vs. Isopropyl at position 1 provides steric bulk compared to aryl groups in 3a–3b, which could influence binding interactions in biological systems.
Synthetic Routes :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in analogs . However, its synthesis would require distinct intermediates, such as isopropyl-substituted pyrazole precursors.
Physicochemical Properties
- Melting Points: Analogs with chloro/cyano groups (e.g., 3b: 171–172°C) exhibit higher melting points than the target compound (estimated lower due to fewer polar groups).
- Solubility: The amino group may improve aqueous solubility relative to chloro/cyano-substituted derivatives but could be offset by the lipophilic diethyl and isopropyl groups.
Biological Activity
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. Its unique molecular structure, characterized by an amino group, two ethyl groups, an isopropyl group, and a carboxamide functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, enzyme modulation, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. The mechanism of action typically involves binding to bacterial enzymes or receptors, thereby modulating their activity and leading to bactericidal effects.
Enzyme Modulation
The compound has been identified as a modulator of several key enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in parasites like Plasmodium falciparum. This inhibition suggests potential applications in developing antimalarial therapies .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the activation of NF-κB and AP-1 pathways, which are crucial in inflammatory responses. The compound's ability to modulate these pathways positions it as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. The presence of the amino and carboxamide groups enhances its interaction with biological targets, while the diethyl and isopropyl substitutions contribute to its lipophilicity and overall pharmacokinetic profile.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrazole compounds revealed that this compound exhibited a minimum inhibitory concentration (MIC) of less than 50 µM against several pathogenic bacteria. This effectiveness highlights its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
In a recent investigation into anti-inflammatory agents, compounds similar to this compound were screened for their ability to inhibit cytokine production in cell-based assays. Results showed that this compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Propyl group instead of diethyl groups | 0.99 |
| 4-Amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxamide | Ethyl group instead of diethyl groups | 0.84 |
| 4-Amino-1-methyl-3-isopropyl-1H-pyrazole-5-carboxamide | Isopropyl group instead of diethyl groups | 0.68 |
| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | Contains dimethyl substitutions | 0.84 |
| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | Different heterocyclic structure | 0.67 |
The comparative analysis indicates that while structurally similar compounds exhibit varying degrees of biological activity, the unique substitution pattern of this compound enhances its efficacy against specific biological targets.
Q & A
Q. What are the key synthetic routes for 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, analogous pyrazole derivatives are synthesized using copper-catalyzed coupling reactions under inert atmospheres, with solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate at controlled temperatures (e.g., 35°C for 48 hours) . Yield optimization often requires iterative adjustments to solvent polarity, catalyst loading (e.g., CuBr), and reaction time. Chromatographic purification (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions and carboxamide functionality (e.g., δ 8.87 ppm for pyrazole protons in CDCl3) .
- HRMS (ESI) : For molecular weight validation (e.g., observed m/z 215 [M+H]+) .
- IR Spectroscopy : Identification of key functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95% typically required for biological assays) .
Q. What preliminary biological activity data exist for this compound?
While direct data for this compound are limited, structurally related pyrazole carboxamides exhibit activity in kinase inhibition and receptor modulation assays. For example, derivatives with dichlorophenyl substituents show nanomolar affinity in enzyme-linked immunosorbent assays (ELISA) . Standard protocols involve IC50 determination via dose-response curves and validation using positive controls (e.g., doxorubicin for cytotoxicity assays) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound’s bioactivity?
Molecular docking against target proteins (e.g., dihydrofolate reductase, DHFR) predicts binding modes and affinity. Software like AutoDock Vina calculates docking scores (e.g., -9.2 kcal/mol for pyrazole derivatives with DHFR) and identifies critical interactions (e.g., hydrogen bonds with Arg70 or π-π stacking with Phe34) . Free energy perturbation (FEP) simulations further refine substituent effects on binding kinetics .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., solvent effects, cell line variability) or impurities. Mitigation strategies include:
Q. What methodologies are recommended for optimizing regioselectivity in pyrazole functionalization?
Regioselective synthesis can be achieved via:
- Directed lithiation : Using tert-butyllithium to selectively deprotonate pyrazole C-H positions .
- Protecting group strategies : Temporary masking of amino groups with Boc (tert-butoxycarbonyl) to direct electrophilic substitution .
- Computational guidance : Reaction path searches using quantum chemical calculations (e.g., DFT) to predict intermediates .
Q. How do solvent and catalyst systems influence the scalability of this compound’s synthesis?
Scalability requires solvent systems with low toxicity and high recyclability (e.g., ethanol/water mixtures over DCM). Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve reaction efficiency and reduce purification complexity. Process intensification via flow chemistry may enhance yields for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
